![molecular formula C19H16Cl2N2OS B2796610 3-Chlorobenzyl 6-(((4-chlorophenyl)sulfanyl)methyl)-2-methyl-4-pyrimidinyl ether CAS No. 338960-41-1](/img/structure/B2796610.png)
3-Chlorobenzyl 6-(((4-chlorophenyl)sulfanyl)methyl)-2-methyl-4-pyrimidinyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
In general, a compound description would include its molecular formula, structure, and possibly its molar mass. It might also include the type of compound it is (for example, an organic compound, a benzyl compound, etc.) .
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized. It would include the starting materials, the conditions required for the reaction, and the steps of the reaction .Molecular Structure Analysis
This analysis would involve determining the 3D structure of the molecule. Techniques such as X-ray crystallography or NMR spectroscopy might be used .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It could include studying its reactivity, what conditions are needed for it to react, and what products are formed .Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability. It could also include studying its chemical properties, such as its acidity or basicity .Wissenschaftliche Forschungsanwendungen
Reactions at the Benzylic Position
The compound contains a benzylic position, which is the carbon atom adjacent to the aromatic ring . This position is often involved in various chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can be used to modify the compound and create new derivatives with potentially different properties .
Synthesis of Sulfonamide Derivatives
The compound’s structure suggests that it could be used in the synthesis of sulfonamide derivatives . Sulfonamides are associated with a wide range of biological activities, including antibiotic, antifungal, and herbicidal properties . Therefore, the compound could be used to create new drugs or agricultural chemicals .
Inhibitor of Specific Metabolic Pathways
The compound’s structure is similar to other compounds that have been used as inhibitors of specific metabolic pathways . For example, 4-chlorophenyl benzyl ether has been used as an inhibitor of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) metabolism . Therefore, the compound could potentially be used in similar applications.
4. Precursor for the Synthesis of Heterocyclic Compounds The compound’s structure suggests that it could be used as a precursor for the synthesis of other heterocyclic compounds . Heterocyclic compounds are widely used in pharmaceuticals and other industries .
Use in Chromatography
Compounds with similar structures have been used as eluents in chromatography . Therefore, the compound could potentially be used in chromatographic techniques to separate and analyze other compounds .
Use in Crystallography
The compound’s structure suggests that it could be used in crystallography . Crystallography is a technique used to determine the atomic and molecular structure of a crystal . Therefore, the compound could potentially be used to create crystals for structural analysis .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
This would involve discussing potential future research directions. For example, if the compound has shown promise as a drug, future directions could include clinical trials. If the compound has interesting chemical properties, future research could involve further studying these properties or finding new applications for the compound .
Eigenschaften
IUPAC Name |
4-[(3-chlorophenyl)methoxy]-6-[(4-chlorophenyl)sulfanylmethyl]-2-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2OS/c1-13-22-17(12-25-18-7-5-15(20)6-8-18)10-19(23-13)24-11-14-3-2-4-16(21)9-14/h2-10H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUQKUUKYSYPJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OCC2=CC(=CC=C2)Cl)CSC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorobenzyl 6-(((4-chlorophenyl)sulfanyl)methyl)-2-methyl-4-pyrimidinyl ether |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.